Product packaging for Amino(diethylamino)phosphinic acid(Cat. No.:CAS No. 89314-86-3)

Amino(diethylamino)phosphinic acid

Cat. No.: B1214068
CAS No.: 89314-86-3
M. Wt: 152.13 g/mol
InChI Key: FIBNUCVKKLXTSS-UHFFFAOYSA-N
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Description

Historical Context of Organophosphorus Acid Derivatives Research

The study of organophosphorus compounds dates back to the early 19th century. Initial explorations began around 1820 with investigations into the esterification of phosphoric acid with ethanol. A significant milestone was the synthesis of the first organophosphate compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848. Just a few years later, in 1854, Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), which was later identified as the first organophosphorus cholinesterase inhibitor.

The field saw rapid expansion in the 1930s and 1940s, largely through the work of Gerhard Schrader and his team in Germany. Their research led to the development of approximately 2,000 organophosphorus compounds, including potent insecticides and the first nerve agents like tabun (B1200054) and sarin. This era marked a pivotal moment, branching the application of organophosphorus chemistry into both agriculture and defense, and laying the groundwork for the synthesis of more complex derivatives, including aminophosphonic and aminophosphinic acids. nih.govnih.gov

Significance of Phosphinic Acid Frameworks in Advanced Chemical Synthesis

Phosphinic acids and their derivatives, such as α-aminophosphinic acids, are of immense interest in modern chemistry. nih.gov They are considered structural analogues, or bioisosteres, of natural α-amino acids. nih.govnih.gov In these structures, a tetrahedral phosphinic acid group [—P(O)(H)OH] or a substituted phosphinic acid group [—P(O)(R)OH] replaces the planar carboxylic acid group [—COOH] of an amino acid. nih.gov

This structural mimicry is crucial because the tetrahedral geometry of the phosphinic acid moiety closely resembles the high-energy transition state of peptide bond hydrolysis. mdpi.com This feature makes phosphinic acid derivatives potent inhibitors of various enzymes, particularly metalloproteases, which play critical roles in biological processes. nih.gov Their applications are widespread, ranging from the development of new pharmaceuticals, such as antitumor and antibiotic agents, to use in agriculture. nih.govnih.gov The stability of the phosphorus-carbon bond, compared to the phosphorus-oxygen bond in phosphates, also imparts significant chemical resilience to these molecules.

Scope and Research Focus on Amino(diethylamino)phosphinic Acid

This article focuses exclusively on the chemical compound This compound . This molecule is a complex derivative within the broader class of aminophosphinic acids, distinguished by the presence of both a primary amino group (—NH₂) and a diethylamino group [—N(CH₂CH₃)₂] attached to the phosphorus atom. The research interest in such a compound stems from its potential to combine the established biological mimicry of the aminophosphinic acid core with the physicochemical properties imparted by the diethylamino substituent. The subsequent sections will detail the compound's inferred properties and plausible synthetic pathways based on established organophosphorus reaction mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13N2O2P B1214068 Amino(diethylamino)phosphinic acid CAS No. 89314-86-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89314-86-3

Molecular Formula

C4H13N2O2P

Molecular Weight

152.13 g/mol

IUPAC Name

amino(diethylamino)phosphinic acid

InChI

InChI=1S/C4H13N2O2P/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H3,5,7,8)

InChI Key

FIBNUCVKKLXTSS-UHFFFAOYSA-N

SMILES

CCN(CC)P(=O)(N)O

Canonical SMILES

CCN(CC)P(=O)(N)O

Synonyms

N,N-diethylphosphoramide

Origin of Product

United States

Properties of Amino Diethylamino Phosphinic Acid

Key inferred properties include its amphoteric nature, allowing it to act as both an acid (proton-donating phosphinic acid group) and a base (proton-accepting amino groups). In neutral solution, it is expected to exist as a zwitterion, a molecule with both positive and negative charges, rendering it polar and likely soluble in water and other polar solvents. nyu.edubiologydiscussion.com Like other α-amino acids, it possesses a chiral center at the α-carbon, meaning it can exist as different stereoisomers. libretexts.org

Table 1: Inferred Physicochemical

Property Inferred Value/Characteristic Rationale
Molecular Formula C₅H₁₅N₂O₂P Based on structural components.
Physical State Crystalline solid Typical for amino acids and their phosphinic analogues. libretexts.org
Solubility Soluble in water; sparingly soluble in nonpolar solvents Presence of polar, ionizable amino and phosphinic acid groups. nyu.edu
Acid-Base Properties Amphoteric; Zwitterionic in neutral solution Contains both acidic (phosphinic acid) and basic (amino) groups. biologydiscussion.com
Structural Geometry Tetrahedral phosphorus center; Chiral α-carbon Characteristic of phosphinic acids and α-amino acids (assuming substitution at the α-carbon). nih.gov

Synthetic Approaches to Amino Diethylamino Phosphinic Acid

Molecular Architecture and Conformational Analysis

The molecular architecture of this compound is centered around a phosphorus atom. The analysis of its conformation involves understanding the spatial arrangement of its ligands, the rotational possibilities around its bonds, and the intramolecular forces that govern its shape.

The phosphorus atom in this compound is pentavalent, existing in a P(V) oxidation state. It is bonded to an amino group (-NH2), a diethylamino group (-N(C2H5)2), a phosphoryl oxygen atom (=O), and a hydroxyl group (-OH). This arrangement results in a tetrahedral geometry around the central phosphorus atom.

Table 1: Estimated Structural Parameters for this compound

Parameter Estimated Value
P=O Bond Length ~1.48 Å
P-OH Bond Length ~1.58 Å
P-N (amino) Bond Length ~1.65 Å
P-N (diethylamino) Bond Length ~1.65 Å
O=P-OH Bond Angle ~115°
O=P-N Bond Angle ~110°

Note: These values are estimations based on related phosphoramidate (B1195095) compounds and may vary for the specific molecule.

Conformational isomerism in this compound arises from the rotation around single bonds, primarily the P-N bonds. The diethylamino group, with its two ethyl chains, introduces a significant degree of conformational flexibility. Different spatial orientations of these ethyl groups relative to the rest of the molecule result in various conformers.

The stability of these conformers is determined by their relative potential energies. The molecule will preferentially adopt conformations that represent energy minima, where steric hindrance and electronic repulsions are minimized. For instance, conformations where the bulky ethyl groups are positioned away from the other substituents would be energetically more favorable. Computational modeling is often employed to identify these low-energy conformations.

Intramolecular interactions play a significant role in dictating the preferred conformation of this compound. A key interaction is likely to be intramolecular hydrogen bonding. The hydroxyl group (P-OH) and the amino group (P-NH2) can act as hydrogen bond donors, while the phosphoryl oxygen (P=O) and the nitrogen atoms can act as acceptors.

The formation of a hydrogen bond between the hydrogen of the P-OH or P-NH2 group and the phosphoryl oxygen would create a cyclic or pseudo-cyclic structure. This type of interaction is known to stabilize the conformation of similar molecules. nih.gov The presence of such bonds can restrict the rotation around the P-O and P-N bonds, leading to a more rigid molecular structure.

Chirality and Stereoisomerism in Phosphinic Acids

Chirality is a key stereochemical feature of many organophosphorus compounds, including phosphinic acids and their derivatives. nih.gov This property arises when the phosphorus atom is bonded to four different substituents.

The phosphorus atom in this compound is a stereogenic center, also known as a chiral center. This is because it is bonded to four distinct groups:

Amino group (-NH2)

Diethylamino group (-N(C2H5)2)

Phosphoryl oxygen (=O)

Hydroxyl group (-OH)

The presence of these four different substituents means that the molecule is not superimposable on its mirror image. libretexts.org Unlike amines, which undergo rapid pyramidal inversion, trivalent phosphines and pentavalent phosphorus centers have a high barrier to inversion, allowing for the isolation of stable enantiomers. libretexts.orgwikipedia.org

Due to the presence of a single chiral phosphorus center, this compound exists as a pair of enantiomers. These are non-superimposable mirror images of each other and are designated as (R)-amino(diethylamino)phosphinic acid and (S)-amino(diethylamino)phosphinic acid according to the Cahn-Ingold-Prelog priority rules.

These enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (one rotates it to the right, the other to the left) and in their interactions with other chiral molecules. The synthesis of such P-stereogenic compounds in an enantiomerically pure form is a significant area of research in asymmetric catalysis. acs.org

Diastereomers would only be possible if the molecule contained one or more additional stereocenters. In its parent form, this compound does not have other chiral centers and therefore does not exhibit diastereomerism.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-amino(diethylamino)phosphinic acid

Zwitterionic Tautomerism and Its Structural Implications

The formation of the zwitterionic tautomer has profound structural implications:

Ionic Centers: The phosphorus center becomes part of a negatively charged phosphinate group (-P(O)O⁻), while the primary nitrogen atom becomes a positively charged ammonium (B1175870) group (-NH₃⁺).

Bond Lengths and Angles: In the non-zwitterionic form, one would expect a distinct phosphorus-oxygen double bond (P=O) and a phosphorus-oxygen single bond (P-O-H). However, in the zwitterionic state, the negative charge on the phosphinate group is delocalized between the two oxygen atoms. This resonance leads to two P-O bonds with lengths that are intermediate between a typical single and double bond, and they become more equivalent in length. For comparison, in methylphosphonic acid, the P=O double bond length is approximately 1.499 Å, while the P-O single bond lengths are around 1.544 Å. beilstein-journals.org The geometry around the phosphorus atom remains a distorted tetrahedron. beilstein-journals.org

Intermolecular Interactions: The presence of charged centers facilitates strong intermolecular hydrogen bonding and electrostatic interactions in the solid state, which can significantly influence the crystal packing and physical properties of the compound.

Electronic Structure and Bonding Analysis

The electronic environment of the phosphorus atom and the nature of its bonds with adjacent nitrogen and oxygen atoms are central to the compound's reactivity.

Electron Density Distribution at the Phosphorus Atom

The phosphorus atom in this compound is the central electrophilic site. It is bonded to three highly electronegative atoms: two oxygen atoms and two nitrogen atoms (one from the primary amino group and one from the diethylamino group).

These atoms exert a strong negative inductive effect (-I), withdrawing electron density from the phosphorus atom. This withdrawal results in a significant partial positive charge (δ+) on the phosphorus atom, making it susceptible to attack by nucleophiles. The phosphoryl group (P=O) is particularly effective at withdrawing electron density. The presence of multiple electron-withdrawing groups polarizes the entire molecule and is a key determinant of its chemical reactivity.

Frontier Molecular Orbital Theory Applied to Phosphinic Acids

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be localized on the atoms with lone pairs of electrons, specifically the nitrogen atoms and the oxygen atoms. youtube.com These non-bonding orbitals are the highest in energy and represent the site of nucleophilicity. The molecule can donate these electrons in reactions, acting as a Lewis base. youtube.comyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy empty orbital and represents the site of electrophilicity. For this molecule, the LUMO is likely to be an antibonding orbital (σ*) associated with the highly polarized P-O or P-N bonds. youtube.com An incoming nucleophile would donate its electrons into this LUMO to form a new bond. libretexts.org

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the careful preparation and functionalization of its constituent precursors. This involves the creation of key organophosphorus intermediates and the strategic modification of amine and halide starting materials.

Preparation of Key Organophosphorus Intermediates

The foundation of many organophosphorus syntheses lies in the availability of versatile intermediates. White phosphorus (P4) serves as a primary feedstock for industrial phosphorus chemicals, with phosphorus trichloride (B1173362) (PCl3) being a key intermediate for P(III) compounds. researchgate.net Research has increasingly focused on direct methods for forming P-C bonds from white phosphorus to create organophosphorus compounds, bypassing hazardous intermediates like phosphine (B1218219) gas (PH3). researchgate.net

One common class of intermediates is H-phosphinates, which can be prepared from Grignard reagents and trialkyl phosphites [P(OR)₃] or chlorodiallkyloxyphosphines [ClP(OR)₂], the latter being particularly useful for sterically hindered products. organic-chemistry.org Another approach involves the reaction of anilinium hypophosphite with aromatic electrophiles in the presence of a palladium catalyst to yield monosubstituted phosphinic acids. organic-chemistry.org The formation and decomposition of phenylphosphinic anhydride (B1165640) have also been studied as a route to organophosphorus intermediates, though this can lead to a mixture of products including phenylphosphonic acid and various phenylphosphine (B1580520) species. rsc.org

Amine and Halide Precursor Functionalization

The functionalization of amine and halide precursors is critical for introducing the desired diethylamino and amino groups onto the phosphinic acid core. For instance, the synthesis of aminomethyl-H-phosphinic acids can be achieved through a phospha-Mannich reaction involving hypophosphorous acid (H₃PO₂), a secondary amine like diethylamine (B46881), and formaldehyde. nih.govnih.gov The basicity of the amine plays a crucial role in the reaction's success, with amines having a pKa greater than 7–8 affording the desired products in high yields. nih.govnih.gov For less basic amines, side reactions such as reductive N-methylation can occur. nih.govnih.gov

C-P Bond Formation Reactions for Phosphinic Acid Scaffolds

The creation of the C-P bond is a cornerstone of organophosphorus chemistry. Several powerful reactions have been developed and refined to construct the phosphinic acid scaffold with high efficiency and control.

Michaelis-Arbuzov Type Reactions for Phosphinic Esters

The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming C-P bonds. wikipedia.orgresearchgate.netjk-sci.com This reaction typically involves the reaction of a trivalent phosphorus ester, such as a phosphonite, with an alkyl halide to produce a pentavalent phosphinate. wikipedia.org The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphinate product. wikipedia.orgorganic-chemistry.org

The reactivity of the phosphorus reactant is a key factor, with phosphinites being the most reactive, followed by phosphonites and then phosphites. wikipedia.org The reaction conditions can be influenced by the nature of the reactants; for example, electron-donating groups on trialkyl phosphites accelerate the reaction, while electron-withdrawing groups slow it down. jk-sci.com Modifications to the classical Michaelis-Arbuzov reaction, such as the use of Lewis acid catalysts, can enable the reaction to proceed at room temperature. organic-chemistry.orgorganic-chemistry.org

Table 1: Overview of Michaelis-Arbuzov Reaction

FeatureDescription
Reactants Trivalent phosphorus esters (phosphites, phosphonites, phosphinites) and alkyl halides. wikipedia.org
Products Pentavalent phosphorus species (phosphonates, phosphinates, phosphine oxides). wikipedia.org
Mechanism SN2 attack of the phosphorus species on the alkyl halide to form a phosphonium salt, followed by dealkylation. wikipedia.org
Reactivity Phosphinites > Phosphonites > Phosphites. wikipedia.org

Additions of H-Phosphinates to Unsaturated Systems (e.g., Imines, Alkenes)

The addition of H-phosphinates across unsaturated bonds, such as those in imines and alkenes, provides another powerful route to C-P bond formation. This approach, often referred to as hydrophosphinylation, is particularly valuable for the synthesis of α-amino-C-phosphinic acids and their derivatives. nih.gov

The addition of H-phosphinates to imines, a type of Pudovik-like reaction, is an effective method for preparing α-amino-C-phosphinates. nih.gov This reaction can generate two new stereogenic centers, one at the carbon and one at the phosphorus atom. nih.gov Similarly, the addition of H-phosphinates to alkenes, known as a phospha-Michael addition, can be catalyzed by various means, including phase-transfer catalysts, to achieve diastereoselective synthesis. nih.gov For example, the addition of bulky H-phosphinates to β,β-disubstituted alkenyl ketones under phase-transfer conditions can lead to phosphinates with a quaternary carbon center with high diastereoselectivity. nih.gov

Achieving stereoselectivity in the synthesis of phosphinic acids is a significant challenge and an area of active research. Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of these reactions. nih.gov For instance, the stereoselective hydrophosphinylation of aldimines can be achieved using organocatalysts like guanidines and guanidinium (B1211019) salts, which activate the imine through hydrogen bonding. nih.gov

Chiral Brønsted acids have also been developed as catalysts for asymmetric reactions. acs.org For example, chiral C₂-symmetric phosphinic acids with sterically demanding perfluoroalkyl groups have been synthesized and used as catalysts in asymmetric Friedel–Crafts reactions, achieving high yields and enantioselectivity. acs.org These catalytic approaches are crucial for producing optically active α-amino-C-phosphinates, which are valuable precursors to enantiomerically pure α-amino-C-phosphinic acids. nih.gov

Ligand Design for Enhanced Stereocontrol

The creation of P-chiral phosphorus compounds, where the phosphorus atom itself is a stereocenter, is a significant challenge in synthetic chemistry. The properties and biological activity of such molecules are often dependent on the specific configuration of this chiral center. nih.govfao.org Achieving high enantioselectivity in these syntheses frequently relies on the rational design of chiral ligands for transition metal catalysts or the use of chiral organocatalysts. nih.govnih.govacs.org

For instance, in reactions analogous to the formation of P-chiral centers, C₂-symmetric bisphosphines with distinct small and large alkyl groups on the phosphorus atoms have been designed to create a well-defined asymmetric environment around a metal center. nih.gov Similarly, chiral ligands based on motifs like 2,3-dihydrobenzo[d] Current time information in Bangalore, IN.nih.govoxaphosphole have proven to be practical and efficient for various asymmetric transformations due to their conformational rigidity and tunable properties. nih.gov In the context of aminophosphonic acid derivatives, which are structurally related to the target molecule, chiral phase-transfer catalysts derived from Cinchona alkaloids have been successfully employed to achieve high yields and enantiomeric excesses in the α-amidoalkylation of phosphites. nih.gov These catalysts, which can be inexpensively prepared from commercial sources, guide the nucleophilic attack of the phosphorus reagent to generate the product with a high degree of stereocontrol. nih.gov

The development of such ligands and organocatalysts is crucial for synthesizing specific stereoisomers of complex molecules like this compound, which can be essential for their intended applications. nih.govnih.gov

Radical Hydrophosphinylation Reactions

Radical hydrophosphinylation represents a potent method for the formation of carbon-phosphorus bonds. This approach typically involves the addition of a P-H bond across an unsaturated C-C bond, such as in an alkene or alkyne. The reaction is initiated by radical initiators, which facilitate the homolytic cleavage of the P-H bond, generating a phosphinyl radical. nih.gov

This reactive phosphinyl radical then adds to the unsaturated carbon-carbon bond, creating a new carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of the H-phosphinate to propagate the radical chain and form the final C-P bonded product. While direct examples for the synthesis of this compound using this method are not prevalent in the reviewed literature, the principle is widely applicable in organophosphorus chemistry. For instance, a sequential radical scission-oxidation/phosphorylation protocol has been developed for the synthesis of phosphonoproline derivatives, demonstrating the utility of radical pathways. nih.gov

Furthermore, some diphosphines, which possess a weak P-P bond, can undergo homolytic cleavage in solution to form persistent phosphinyl radicals. nih.gov These radicals can then react with various reagents, illustrating the potential for radical-based C-P bond formation under specific conditions. nih.gov

Palladium and Copper-Catalyzed C-P Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are cornerstone methodologies for the construction of C–P bonds, offering a versatile route to a wide array of aryl and vinyl phosphorus compounds. nih.govnih.gov

Palladium Catalysis: The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds (like H-phosphinates and secondary phosphine oxides) with aryl halides, is a foundational method in this area. nih.govepa.gov Research has expanded the scope of this reaction to include various electrophilic partners, such as aryl nonaflates and mesylates, which can be readily prepared from abundant phenol (B47542) starting materials. nih.govacs.org The efficiency of these couplings can be significantly enhanced by additives; for example, the addition of sodium iodide (NaI) has been shown to accelerate the reaction of aryl nonaflates, allowing for the rapid synthesis of aryl phosphine oxides and phosphinates. nih.govacs.org These reactions are tolerant of a wide range of functional groups, making them highly valuable in complex molecule synthesis. nih.gov

Catalyst SystemElectrophileP-NucleophileAdditiveTemperature (°C)Product TypeYield (%)Reference
Pd(OAc)₂ / LigandAryl MesylateH-PhosphonateBase110Aryl PhosphonateHigh nih.gov
Pd(PPh₃)₄Aryl NonaflateDi-n-butylphosphine oxideNaI-Dialkylphosphine oxide58 acs.org
Pd(PPh₃)₄Aryl NonaflateEthyl phenylphosphinateNaI80Aryl PhosphinateGood acs.org
Pd(OAc)₂ / dppfAryl Halidetert-Butylmethylphosphine-boraneBase-P-chiral PhosphineHigh rsc.org

Copper Catalysis: Copper-catalyzed C–P coupling has emerged as a powerful and often milder alternative to palladium-based systems. nih.govnih.gov Efficient protocols have been developed for coupling H-phosphonate diesters with arylboronic acids using a Cu₂O/1,10-phenanthroline catalyst system. nih.gov This represents a significant method for forming aryl phosphonates. nih.gov Other copper-catalyzed systems facilitate the coupling of secondary phosphines and H-phosphites with aryl and vinyl halides, often using a copper(I) iodide catalyst with a diamine ligand. nih.gov Furthermore, copper catalysis enables decarboxylative C–P cross-coupling reactions, where alkynyl or alkenyl carboxylic acids react with H-phosphine oxides to form alkenylphosphine oxides, demonstrating the versatility of this approach. acs.orgexlibrisgroup.com

Catalyst SystemSubstrate 1Substrate 2Product TypeKey FeaturesReference
Cu₂O / 1,10-phenanthrolineArylboronic AcidH-Phosphonate DiesterAryl PhosphonateMild and efficient nih.gov
CuI / N,N'-DimethylethylenediamineAryl/Vinyl HalideSecondary Phosphine/H-PhosphiteAryl/Vinyl Phosphine/Phosphite (B83602)General method, high efficiency nih.gov
CuClAlkynyl AcidH-Phosphine Oxide(E)-Alkenylphosphine OxideLigand- and base-free, stereoselective acs.org

Amination and Derivatization at the Nitrogen Center

Introduction of Diethylamine Moiety

The formation of the phosphorus-nitrogen (P-N) bond is a fundamental step in the synthesis of the target molecule's precursor. A common method to achieve this is the reaction of a phosphorus halide, such as phosphorus trichloride (PCl₃) or a dichlorophosphine, with a secondary amine. In this specific case, diethylamine would be used as the nucleophile. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of diethylamine attacks the electrophilic phosphorus center, displacing a halide. This process is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The result is the formation of a phosphonous diamide (B1670390), a key intermediate where the phosphorus atom is bonded to two diethylamino groups. A related approach is the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a >P(O)H species, which is a versatile method for creating α-aminophosphonates and related structures. nih.govwikipedia.org

N-Alkylation and N-Acylation Reactions

Once the amino groups are attached to the phosphorus center, they can be further modified through N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the introduction of an alkyl group onto one of the nitrogen atoms. For primary or secondary amines, this can be achieved by reaction with alkyl halides. ncert.nic.in Another powerful method is reductive alkylation (or reductive amination), where an amine is treated with an aldehyde or ketone in the presence of a reducing agent. google.com For instance, N-alkylation of aminophenols has been achieved using acetaldehyde (B116499) in the presence of hydrogen and a platinum or palladium catalyst. google.com Protecting the amino group, for example as a sulfonamide, can enhance the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation with an alkylating agent like methyl iodide. monash.edu

N-Acylation: This reaction introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide linkage. It is a common transformation for primary and secondary amines, which react with acylating agents like acid chlorides, anhydrides, or esters. ncert.nic.in The reaction is typically performed in the presence of a base, such as pyridine, to scavenge the acidic byproduct and drive the reaction to completion. ncert.nic.in This transformation is widely used in peptide synthesis and can be applied to polymer-supported reagents for combinatorial chemistry applications. arkat-usa.org For the synthesis of α-aminophosphonates, N-acyl-1-phosphonio-α-amino acid esters serve as versatile synthetic intermediates. nih.govresearchgate.net

Phosphorus Oxidation and Hydrolysis for Phosphinic Acid Formation

The final stages in the synthesis of this compound involve the conversion of the phosphorus center to its final oxidation state and the unmasking of the phosphinic acid functional group.

Trivalent phosphorus (P(III)) compounds, such as the phosphonous diamide intermediates formed earlier, are readily oxidized to the pentavalent state (P(V)). libretexts.org This oxidation is a key step in forming the stable P=O double bond characteristic of phosphinic acids. Common oxidizing agents include oxygen from the air, hydrogen peroxide, or other peroxides. libretexts.orgwikipedia.org For example, triphenylphosphine (B44618) is slowly oxidized by air to form the very stable triphenylphosphine oxide. wikipedia.org In some cases, this oxidation can be achieved electrochemically. chemrxiv.org

Following oxidation, any protecting groups on the phosphorus atom, such as esters or amides, must be removed to reveal the final phosphinic acid. This is typically accomplished through hydrolysis under acidic or basic conditions. mdpi.com

Acidic Hydrolysis: Treatment with strong acids like concentrated hydrochloric acid (HCl) is a common method for hydrolyzing phosphinate esters and amides to their corresponding acids. mdpi.com Studies on the acid-catalyzed hydrolysis of (N-aryl)alkylphenylphosphinic amides have shown that the reaction proceeds to give the phosphinic acid without rearrangement. rsc.org The rate of this hydrolysis can be influenced by steric factors at the phosphorus center. rsc.org

Amide-Assisted Hydrolysis: The presence of a nearby amide or carboxylic acid group can facilitate the hydrolysis of a phosphinic acid ester. For example, a β-carboxamido group has been shown to promote the acid-catalyzed hydrolysis of phosphinic esters, likely through the formation of a cyclic intermediate. acs.org This intramolecular catalysis can lead to quantitative yields of the desired phosphinic acid under relatively mild conditions, such as treatment with aqueous trifluoroacetic acid (TFA). acs.org

The combination of a controlled oxidation of the P(III) center followed by a selective hydrolysis of P-N or P-O bonds is the culminating strategy to afford the final this compound. mdpi.comrsc.orgacs.org

Controlled Oxidation of Phosphinites and Secondary Phosphine Oxides

A key strategy for forming the phosphinic acid moiety is the controlled oxidation of its precursors, such as phosphinites and secondary phosphine oxides. Secondary phosphine oxides (R₂P(O)H) are the more stable tautomeric form of secondary phosphinous acids (R₂P-OH) and are preferred starting materials due to their enhanced stability compared to the corresponding phosphines. researchgate.netkent.ac.uk The oxidation step converts the phosphorus(III) center in a phosphinite or the P-H bond in a secondary phosphine oxide to a P-OH group, yielding the final phosphinic acid.

The choice of oxidant is crucial to ensure high conversion without over-oxidation or degradation of the starting material or product. Common oxidizing agents include hydrogen peroxide, air/oxygen, and various permanganate (B83412) derivatives. kent.ac.ukzenodo.org For instance, oxidation using hydrogen peroxide is a frequently employed method. kent.ac.uk Another approach involves the chlorination of a phosphine oxide with phosphorus pentachloride to generate a phosphinic acid chloride in situ, which is then hydrolyzed to the phosphinic acid. kent.ac.uk This latter method is reported to be particularly efficient for higher molecular weight phosphinic acids. kent.ac.uk

The oxidation of deuterated phosphinic and phosphorous acids has been shown to exhibit significant kinetic isotope effects, suggesting that the cleavage of the P-H bond is a rate-determining step in these reactions. zenodo.orgepa.gov This insight is valuable for understanding the reaction mechanism and optimizing conditions. The synthesis of α-aminophosphine oxides can also be achieved through multicomponent reactions involving diarylphosphine oxides, providing a route to precursors for aminophosphinic acids. rsc.orgresearchgate.net

Oxidizing AgentSubstrateKey Features
Hydrogen Peroxide (H₂O₂)Secondary Phosphine Oxides, PhosphinitesCommonly used; can be used if the product is stable to hydrolysis. kent.ac.uk
Air/OxygenSecondary Phosphine OxidesAn early method for oxidizing stable phosphine oxides. kent.ac.uk
Phosphorus Pentachloride (PCl₅) followed by HydrolysisPhosphine OxidesForms an intermediate phosphinic acid chloride; efficient for higher molecular weight compounds. kent.ac.uk
Bis(2,2'-bipyridyl)copper(II) Permanganate (BBCP)Phosphinic AcidsMild and selective; reaction is first order in both oxidant and substrate. zenodo.org
Ethyl N-chlorocarbamate (ECC)Phosphinic AcidsProceeds via ECC and protonated ECC (ECCH⁺) as reactive species. epa.gov

Hydrolysis of Phosphinic Esters and Chlorides

The final step in many synthetic routes to this compound is the hydrolysis of a precursor, typically a phosphinic ester (phosphinate) or a phosphinic chloride. mdpi.com This deprotection or conversion step is critical for obtaining the free phosphinic acid. Hydrolysis can be performed under acidic, basic, or neutral conditions, with the choice depending on the stability of the substituents on the molecule. mdpi.com

Acidic Hydrolysis: Acid-catalyzed hydrolysis is a common and direct method for obtaining phosphinic acids from their esters. mdpi.com Concentrated mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) are frequently used, often at elevated temperatures or reflux. mdpi.combeilstein-journals.orgnih.gov For example, quantitative yields have been achieved in the hydrolysis of β-carboxamido-substituted phosphinates using trifluoroacetic acid in an aqueous medium. mdpi.com The mechanism typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O ester bond. mdpi.combeilstein-journals.org

Basic Hydrolysis: Alkaline hydrolysis, using bases like sodium hydroxide (B78521) (NaOH), is also an effective method. mdpi.comresearchgate.net This approach is irreversible but may not be suitable for molecules with base-sensitive functional groups. mdpi.com The reaction proceeds through a two-step process: formation of the phosphinate salt, followed by acidification to liberate the free phosphinic acid. mdpi.com The rate of alkaline hydrolysis can be significantly influenced by steric effects around the phosphorus center. mdpi.com

Other Methods: An alternative to direct hydrolysis is the conversion of the ester to a more reactive intermediate, such as a phosphinic acid chloride, which readily reacts with water at room temperature. mdpi.com Additionally, dealkylation of phosphinate esters using silyl (B83357) halides, like bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI), followed by treatment with water or an alcohol (methanolysis), provides a gentle and convenient method for obtaining phosphinic acids. mdpi.comresearchgate.net This protocol, often referred to as the McKenna procedure for the related phosphonates, is highly effective. beilstein-journals.orgresearchgate.net

Hydrolysis ConditionReagentsKey Features
AcidicConcentrated HCl, HBr, Trifluoroacetic AcidDirect route to the acid; suitable for acid-stable compounds. mdpi.combeilstein-journals.orgresearchgate.net
BasicNaOH, KOHIrreversible; forms a salt intermediate requiring subsequent acidification. mdpi.comresearchgate.net
Silyl Halide-MediatedTMSBr, TMSI followed by H₂O/MeOHGentle and convenient; proceeds via a silyl ester intermediate. mdpi.combeilstein-journals.org

Stereoselective Synthesis Approaches

The phosphorus atom in this compound can be a stereocenter, and the adjacent α-carbon in related aminophosphinic acids is also chiral. Therefore, controlling the stereochemistry is a significant goal in their synthesis, leading to the development of various stereoselective methods. nih.gov

Chiral Auxiliary-Based Strategies

One of the most effective methods for controlling stereochemistry is the use of chiral auxiliaries. nih.gov In this approach, a chiral molecule is temporarily incorporated into the structure to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

A common strategy involves the addition of a phosphorus nucleophile, such as a phosphite, to a chiral imine. nih.govresearchgate.net The imine is typically formed by the condensation of an aldehyde with a chiral amine, such as (S)- or (R)-α-methylbenzylamine. nih.gov The steric hindrance provided by the chiral auxiliary directs the incoming nucleophile to one face of the imine, resulting in a diastereomerically enriched product. The diastereomers can then be separated, often by crystallization, and subsequent hydrolysis and hydrogenolysis removes the auxiliary and ester groups to afford the enantiopure α-aminophosphinic acid. nih.govtandfonline.com The Betti base has also been successfully employed as a chiral auxiliary for the diastereoselective synthesis of α-aminophosphonates, which can be hydrolyzed to the corresponding acids. tandfonline.com

Asymmetric Catalysis in Aminophosphinic Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it requires only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com This field has seen significant advances, with chiral Brønsted acids being particularly effective catalysts for the synthesis of α-aminophosphorus compounds. nih.govfrontiersin.org

Chiral phosphoric acids (CPAs), derived from BINOL, have been used to catalyze the enantioselective hydrophosphonylation of imines (the Pudovik reaction). nih.govnih.gov The CPA catalyst can act as a bifunctional catalyst, activating the imine through its acidic proton and the phosphite nucleophile through its phosphoryl oxygen via a hydrogen-bonding network. nih.govfrontiersin.org This dual activation within a well-defined chiral environment leads to high enantioselectivity in the formation of the C-P bond. nih.gov The reaction conditions, such as the choice of phosphite (e.g., diisopropyl phosphite often gives higher enantioselectivity) and solvent, are critical for achieving optimal results. nih.gov

Diastereoselective Transformations and Resolution Methods

When a racemic or diastereomeric mixture of an aminophosphinic acid or its precursor is formed, diastereoselective transformations and resolution methods can be employed to isolate the desired stereoisomer.

Diastereoselective Synthesis: These methods aim to create a new stereocenter with a specific configuration relative to an existing one. For example, the reduction of an α-amino-β-ketophosphonate can be performed diastereoselectively to yield a γ-amino-δ-hydroxyphosphonate. nih.govacs.org Similarly, divergent syntheses have been developed to access both diastereoisomers of a target molecule from a common intermediate. nih.gov

Resolution Methods: Resolution separates a mixture of enantiomers.

Classical Resolution: This involves forming diastereomeric salts by reacting the racemic phosphinic acid with a chiral resolving agent (a chiral base or acid). These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. youtube.com Enzymatic kinetic resolution is a powerful variant, where enzymes like acylases or lipases selectively hydrolyze one enantiomer of an acylated aminophosphinic acid derivative, allowing for the separation of the hydrolyzed product from the unreacted enantiomer. acs.orgresearchgate.netnih.gov

Dynamic Kinetic Resolution (DKR): DKR is a more advanced technique that combines the rapid, selective reaction of one enantiomer with the in-situ racemization of the slower-reacting enantiomer. youtube.comnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product, overcoming the 50% yield limit of traditional kinetic resolution. youtube.comresearchgate.net

MethodDescriptionKey Advantage
Diastereoselective SynthesisCreates a new stereocenter with controlled configuration relative to an existing one. nih.govnih.govCan generate specific diastereomers from a common precursor. nih.gov
Classical ResolutionSeparation of diastereomeric salts formed with a chiral resolving agent.Well-established, relies on physical property differences.
Enzymatic Kinetic ResolutionSelective enzymatic reaction of one enantiomer in a racemic mixture. acs.orgnih.govHigh enantioselectivity under mild conditions. nih.gov
Dynamic Kinetic Resolution (DKR)Combines kinetic resolution with in-situ racemization of the unreactive enantiomer. youtube.comnih.govCan achieve theoretical yields of up to 100% of a single enantiomer. youtube.com

Green Chemistry Principles in Phosphinic Acid Synthesis

The application of green chemistry principles to the synthesis of phosphinic acids aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. rsc.org

Key areas of focus include:

Atom Economy: Designing synthetic routes, such as catalytic additions, that maximize the incorporation of all materials used in the process into the final product. researchgate.net The three-component Kabachnik-Fields and related reactions are examples of atom-economical syntheses of α-aminophosphonates. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This includes exploring aqueous reaction media or solvent-free conditions. For instance, microwave-assisted direct esterification of phosphinic acids avoids the use of phosphinic chlorides and traditional solvents. researchgate.net

Catalysis: The use of recyclable catalysts, including organocatalysts and enzymes, is a cornerstone of green chemistry. nih.govrsc.orgresearchgate.net Catalytic methods reduce the need for stoichiometric reagents, thereby minimizing waste.

Waste Reduction and Valorization: Developing processes that produce no or minimal waste. One patented process for producing phosphinic acid involves reacting sodium phosphinate with hydrogen chloride to precipitate sodium chloride, which can be reused, thus creating a process with no waste stream. google.com The Ecophos project focused on developing ecologically sustainable industrial processes for phosphorus-containing substances by improving methods for utilizing and minimizing industrial waste. europa.eu Efforts are also being made to develop sustainable manufacturing practices for the broader phosphoric acid industry, driven by the need to reduce environmental impact. ethz.chopenpr.com

Solvent-Free and Microwave-Assisted Syntheses

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Modern approaches seek to eliminate or significantly reduce the use of these solvents. Furthermore, the use of microwave (MW) irradiation as an energy source has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes. orientjchem.orgnih.gov

The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a >P(O)H species (like a H-phosphinate or dialkyl phosphite), is a cornerstone for the synthesis of α-aminophosphonates and related phosphinic acid derivatives. sciforum.net Research has demonstrated that this reaction can be successfully performed under solvent- and catalyst-free conditions, often facilitated by microwave irradiation. orientjchem.orgsciforum.net For instance, the condensation of an amine, an oxo compound, and diphenylphosphine (B32561) oxide can yield the corresponding α-aminophosphine oxides in 80–94% yields within 20–30 minutes at temperatures of 80–100 °C under MW conditions. sciforum.net

While direct synthesis of this compound under these specific conditions is not extensively detailed, the principles are directly applicable. The synthesis would involve the reaction of diethylamine, an appropriate carbonyl compound (such as formaldehyde), and a suitable phosphorus source. orientjchem.org The use of microwave heating can dramatically reduce reaction times compared to conventional heating methods. orientjchem.org This rapid, solvent-free approach not only aligns with green chemistry principles but also offers a more efficient route to the target compounds.

Table 1: Comparison of Conventional vs. Microwave-Assisted Kabachnik-Fields Reaction Conditions This table provides a generalized comparison based on typical findings in the synthesis of related α-aminophosphonates and phosphine oxides.

ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)
Solvent Typically aqueous HCl, organic solventsNone
Catalyst Often required (e.g., Lewis or Brønsted acids)Often catalyst-free
Reaction Time Several hours to days10–30 minutes
Temperature Varies, often reflux80–130 °C
Yield Moderate to goodGood to excellent (often >80%)
Energy Input Less efficient, bulk heatingEfficient, direct molecular heating

Atom Economy and Sustainable Reagent Selection

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy are inherently less wasteful.

The phospha-Mannich reaction, a variation of the Mannich reaction used to form aminoalkyl-H-phosphinic acids, can be designed for high atom economy. rsc.org A notable example is the reaction of hypophosphorous acid (H₃PO₂), a secondary amine (like diethylamine), and formaldehyde. rsc.orgresearchgate.net When conducted in wet acetic acid, this reaction can produce aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products. rsc.orgresearchgate.net This high efficiency means that the vast majority of atoms from the reactants are utilized in forming the product, generating very little waste.

The selection of reagents is also critical for sustainability. Hypophosphorous acid is an advantageous phosphorus source in these syntheses. rsc.org The sustainability of a synthesis can be further enhanced by avoiding toxic catalysts and harsh reagents. The development of catalyst-free versions of the Kabachnik-Fields and related reactions is a significant step in this direction. sciforum.net By eliminating the need for a catalyst, subsequent purification steps to remove it are avoided, saving energy and resources and preventing potential contamination of the product and waste streams.

Table 2: Atom Economy Principle in the Idealized Synthesis of (Diethylaminomethyl)-H-phosphinic acid This table illustrates the theoretical calculation for the phospha-Mannich reaction.

ReactantFormulaMolar Mass ( g/mol )
Diethylamine(C₂H₅)₂NH73.14
FormaldehydeCH₂O30.03
Hypophosphorous AcidH₃PO₂66.00
Total Reactant Mass 169.17
Product Formula Molar Mass ( g/mol )
(Diethylaminomethyl)-H-phosphinic acid(C₂H₅)₂NCH₂P(O)(H)OH165.16
By-product Formula Molar Mass ( g/mol )
WaterH₂O18.01
Theoretical Atom Economy (Mass of Product / Total Mass of Reactants) x 100~97.6%

Note: The actual synthesis of the titular compound this compound involves a second amino group on the phosphorus atom, which would alter the reactants and atom economy calculation accordingly. The table above illustrates the principle using a closely related, high-efficiency reaction.

Reaction Mechanisms and Reactivity

Nucleophilic Substitution at Phosphorus in Phosphinic Systems

Nucleophilic substitution at the phosphorus center is a fundamental reaction class for phosphinic acids. These reactions involve the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of a leaving group. The stability of phosphinates, which contain stable carbon-phosphorus bonds, makes them generally less labile than phosphate (B84403) esters. nih.gov

Kinetics and Thermodynamics of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions involving phosphinic systems are governed by their kinetic and thermodynamic parameters. While phosphinate compounds are noted for their high stability, the thermodynamics of reactions that form these C-P bonds can be unfavorable. nih.gov Consequently, such biosynthetic or synthetic pathways often require coupling to an energetically favorable or irreversible step, such as decarboxylation, to drive the reaction forward. nih.gov

The kinetics of nucleophilic substitution at the phosphorus center are influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. For Amino(diethylamino)phosphinic acid, the amino groups attached to the phosphorus atom play a crucial role in modulating the electrophilicity of the phosphorus center.

Influence of Ligands on Reaction Pathways

The amino and diethylamino groups attached to the phosphorus atom in this compound can be considered as integral ligands. The properties of these ligands, such as their basicity and steric bulk, significantly direct the course of reactions. In related catalytic systems using aminoalkyl-phosphine ligands, the basicity of the phosphine (B1218219) moiety was found to directly influence catalytic activity. researchgate.net

The introduction of an aminoalkyl group to a phosphinic acid core generally decreases the reactivity of the remaining P-H bond (if present) because the electron-donating nature of the nitrogen stabilizes the tetrahedral phosphorus center. tandfonline.com In this compound, both the primary amino group and the tertiary diethylamino group contribute to the electronic environment of the phosphorus atom, affecting its susceptibility to nucleophilic attack and its ability to participate in further reactions.

Steric and Electronic Effects on Reactivity

The reactivity of this compound is a balance of competing steric and electronic effects imparted by its substituents.

Electronic Effects : The N,N-diethylamino group is recognized as a strong electron-donating group due to the +R (resonance) effect. mdpi.com This effect increases the electron density on the attached atom, which in this case would be the phosphorus center, thereby increasing its nucleophilicity. The primary amino group also contributes an electron-donating effect. Electron-donating groups tend to stabilize the tetracoordinated form of the phosphinic acid. tandfonline.com

FeatureEffect on ReactivityDescription
Electronic (Diethylamino Group) ActivationThe strong electron-donating nature increases the nucleophilicity of the phosphorus atom. mdpi.com
Electronic (Amino Group) ActivationThe electron-donating character contributes to the overall electron density at the phosphorus center.
Steric (Diethylamino Group) Deactivation / HindranceThe bulky ethyl groups can physically block or slow the approach of reactants to the phosphorus center. iupac.org

Rearrangement Reactions Involving Phosphinic Intermediates

Phosphinic acids and their derivatives can participate in rearrangement reactions, often proceeding through unstable intermediates. One key aspect of their reactivity is the tautomeric equilibrium between the stable, tetracoordinated phosphinic acid form [R₂P(O)OH] and the more reactive, trivalent phosphonous acid form [R₂P(OH)₂]. tandfonline.com This equilibrium, though typically favoring the tetracoordinated state, provides a pathway for reactions characteristic of trivalent phosphorus compounds. nih.gov

By analogy with related 1-aminoalkylphosphonic acids, reactions such as deamination with nitrous acid can generate unstable diazonium salts. nih.gov The subsequent loss of N₂ can lead to the formation of a carbenium ion intermediate adjacent to the phosphorus group, which may then undergo rearrangement to a more stable carbocation before reacting with a nucleophile. nih.gov The formation of such phosphinic intermediates is crucial in understanding the variety of products that can arise from reactions of amino-substituted phosphinic acids.

Acid-Base Chemistry of Phosphinic Acids in Non-Aqueous and Aqueous Media

This compound possesses both acidic and basic functional groups, allowing it to exhibit amphoteric properties. The P-OH group is acidic, while the nitrogen atoms of the amino and diethylamino groups are basic.

Acidity : The phosphinic acid moiety [-P(O)OH] is responsible for the compound's acidic character.

Basicity : The diethylamino group, in particular, is significantly basic. Studies on the synthesis of related aminoalkyl-H-phosphinic acids have shown that the basicity of the amine precursor is a critical factor for reaction success, with amines having a pKa greater than 7-8 yielding the desired products. rsc.orgresearchgate.net Given that the pKa of diethylamine (B46881) is approximately 11, the diethylamino group in the target molecule is a strong basic center.

Functional GroupChemical CharacterApproximate pKa (of parent compound)
Phosphinic Acid (-P(O)OH) Acidic1-3 (General range for phosphinic acids)
Amino (-NH₂) ** Basic~9-10 (for protonated alkylamines)
Diethylamino (-NEt₂) **Basic~11 (for protonated diethylamine)

Hydrogen Bonding Networks and Their Impact on Reactivity

The functional groups within this compound are capable of forming extensive intermolecular hydrogen bonds. The P-OH group acts as a potent hydrogen bond donor, while the phosphoryl oxygen (P=O) and the nitrogen atoms of both amino groups serve as hydrogen bond acceptors.

These interactions can lead to the formation of complex hydrogen-bonding networks in the solid state and in solution. nih.gov Such networks can significantly impact reactivity in several ways:

Stabilization : Hydrogen bonds can stabilize the ground state of the molecule, potentially increasing the activation energy required for a reaction.

Shielding : The network may sterically hinder the approach of a reagent to a reactive site. rsc.org

pKa Modulation : An extended hydrogen bond network can influence the pKa of the acidic and basic centers by stabilizing the charged (protonated or deprotonated) forms. nih.gov In enzymatic systems, similar networks are known to modulate the electronic states of cofactors and thereby control catalytic rates. nih.gov

Reaction Mechanism : The hydrogen-bonding state of key atoms can be crucial for the reaction mechanism itself. For instance, a hydrogen bond to a nitrogen atom can enhance its nucleophilicity, priming it for reaction. nih.gov

Coordination Chemistry Aspects with Metal Ions (Conceptual Frameworks)

The coordination chemistry of this compound with metal ions is a specialized area of inorganic chemistry. This section delves into the conceptual frameworks governing the interaction of this unique ligand with various metal centers. The ligand, possessing both a phosphorus center and nitrogen atoms, presents multiple potential coordination sites, leading to diverse and interesting chemical behaviors.

This compound can, in principle, coordinate to a metal ion in several ways. The primary coordination is expected through the phosphinoyl group (P=O). The oxygen atom of this group is a hard donor, favoring coordination with hard Lewis acids such as alkali, alkaline earth, and early transition metal ions. The nitrogen atoms of the amino and diethylamino groups, being softer donor sites, could potentially coordinate to softer metal ions.

The specific nature of the metal-ligand interaction is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system used, and the presence of other ligands in the coordination sphere. Research into related aminophosphine (B1255530) and phosphinic acid ligands provides a foundational understanding. For instance, studies on aminophosphine complexes with transition metals like chromium, molybdenum, tungsten, rhodium, and iridium have shown that the phosphorus-nitrogen bond can be reactive, and its cleavage can lead to the formation of different complex species. nih.gov

Furthermore, the study of phosphanyl amino acids, which bear some resemblance to the title compound, reveals that they can act as monodentate ligands, coordinating through the phosphorus atom, or as bidentate ligands involving other functional groups. nih.gov In the case of this compound, the possibility of chelation involving the amino or diethylamino nitrogen and the phosphinoyl oxygen could lead to the formation of stable five- or six-membered chelate rings, a common stabilizing feature in coordination chemistry.

The steric bulk of the diethylamino group is another significant factor that would influence the coordination geometry and the number of ligands that can coordinate to a single metal center. This steric hindrance might favor the formation of complexes with lower coordination numbers or lead to specific isomeric arrangements.

Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of amino(diethylamino)phosphinic acid, providing insights into the connectivity and environment of its constituent atoms.

High-Resolution ¹H, ¹³C, and ³¹P NMR for Structural Elucidation

High-resolution ¹H, ¹³C, and ³¹P NMR spectra offer a granular view of the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For compounds containing aminophosphonate moieties, the chemical shifts and coupling constants of the protons adjacent to the phosphorus atom and the amino group are particularly informative for confirming the structure. mdpi.com The specific chemical shifts for the ethyl and amino protons in this compound would allow for the complete assignment of the proton environments.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the diethylamino group and the carbon atom bonded to the phosphorus atom are characteristic and aid in confirming the molecular framework. mdpi.comresearchgate.net For instance, the carbon atoms of the ethyl groups would exhibit distinct signals, and their coupling to the phosphorus atom (J-P coupling) would provide further structural confirmation. mdpi.com

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a crucial technique. It provides a direct probe of the phosphorus atom's chemical environment. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the nature of the substituents on the phosphorus atom. researchgate.netresearchgate.net For this compound, the ³¹P chemical shift would be characteristic of a phosphinic acid derivative with amino and diethylamino substituents. researchgate.netrsc.org

NucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹H0.5 - 9.0Number and type of protons, neighboring atoms.
¹³C10 - 180Carbon skeleton, functional groups.
³¹PDependent on referencePhosphorus oxidation state and bonding environment.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the ethyl groups and potentially between the amino proton and other nearby protons.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the specific proton and carbon signals of the diethylamino group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique would be vital in confirming the connectivity between the diethylamino group, the amino group, and the phosphorus atom by showing correlations between the protons of the ethyl groups and the carbon atom bonded to phosphorus, as well as between the amino proton and the phosphorus atom.

Solid-State NMR for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. nih.govnih.gov For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would exhibit distinct ssNMR spectra due to variations in the local environment of the nuclei in the crystal lattice.

Analyze Crystal Structure: By analyzing the chemical shifts and couplings in the solid state, information about intermolecular interactions, such as hydrogen bonding involving the amino and phosphinic acid groups, can be obtained. This complements data from X-ray diffraction. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, characteristic vibrational bands would be expected for the following groups:

Functional GroupExpected Vibrational Frequency (cm⁻¹)Vibrational Mode
N-H (Amino)3300 - 3500Stretching
C-H (Alkyl)2850 - 2960Stretching
P=O (Phosphinyl)1150 - 1250Stretching
P-O-H900 - 1000Stretching
P-N900 - 1000Stretching
C-N1020 - 1250Stretching

The presence and position of these bands in the FT-IR spectrum would confirm the presence of the key functional groups in the molecule. researchgate.netnih.govmdpi.comnih.govnih.gov The broadness of the O-H and N-H stretching bands can also provide information about hydrogen bonding. uu.nlokstate.edu

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. ioffe.ruscispace.comspectroscopyonline.com It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and conformation. For this compound, Raman spectroscopy would be useful for:

Observing P-C and C-C vibrations: The stretching vibrations of the phosphorus-carbon and carbon-carbon bonds in the diethylamino group would be observable in the Raman spectrum.

Conformational Analysis: Changes in the Raman spectrum with temperature or solvent could indicate different conformational isomers of the molecule.

Characterizing Phosphate (B84403) Groups: Raman spectroscopy is effective in studying the protonation states of phosphate groups in amino acids and peptides. nih.gov Similarly, it could be used to study the protonation of the phosphinic acid group in this compound. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of a compound. High-resolution and tandem mass spectrometry techniques are particularly valuable for the unambiguous identification and structural analysis of organophosphorus compounds.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. azolifesciences.com This technique can differentiate between compounds with the same nominal mass but different chemical formulas by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. azolifesciences.com For this compound, HRMS would provide an exact mass measurement, confirming its elemental composition and distinguishing it from any potential isobaric impurities. nih.gov The nature of all fragment ions can be confirmed by high-resolution mass spectrometry (HRMS). nih.gov

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C6H17N2O2P)

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Accuracy (ppm)
[M+H]⁺181.1055181.1053-1.1
[M+Na]⁺203.0874203.0871-1.5
[M-H]⁻179.0922179.0925+1.7

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an HRMS analysis.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique provides valuable information about the connectivity of atoms within the molecule. For α-aminophosphonates, which are structurally related to this compound, MS/MS experiments have been crucial in characterizing their fragmentation pathways. nih.gov

In the analysis of analogous α-aminophosphonates, common fragmentation patterns include the loss of a phosphite (B83602) group, leading to the formation of iminium ions. nih.gov The study of fragmentation patterns of N-alkoxycarbonyl-1-aminoarylmethyl phosphonic monoesters under electrospray ionization conditions has also been reported, with proposed fragmentation pathways supported by collisional activated dissociation product-ion spectrometry. researchgate.net These studies on related compounds suggest that the fragmentation of this compound would likely involve the cleavage of the P-N and P-C bonds, providing a fingerprint of its molecular structure. A detailed study of the fragmentation of enriched α-aminophosphonate diastereoisomers by chemical ionization (CI-MS) and fast atom bombardment (FAB)-MS has been conducted. nih.gov The complete characterization of the different conventional MS fragmentation pathways is represented and this intriguing exercise required the use of tandem mass spectrometry (MS/MS) experiments and high-resolution accurate mass measurements. nih.gov

Table 2: Plausible Fragmentation Pathways for Analogs of this compound

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)
[M+H]⁺Neutral loss of H₂O[M+H-H₂O]⁺
[M+H]⁺Neutral loss of (C₂H₅)₂NH[M+H-(C₂H₅)₂NH]⁺
[M+H]⁺Cleavage of the P-N bond[C₄H₁₀N]⁺
[M+H]⁺Loss of the amino group[M+H-NH₃]⁺

Note: This table illustrates potential fragmentation pathways based on the analysis of structurally similar compounds.

X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most powerful method for determining the absolute stereochemistry of a chiral molecule. rsc.org If a single crystal of this compound can be grown, this technique can unambiguously establish the spatial arrangement of its atoms, confirming its conformation and configuration. The analysis of single crystals of related α-aminophosphonates has been successfully used to determine their crystal structures. researchgate.net This technique is instrumental in understanding the structure-property relationships of crystalline materials. rsc.org

Table 3: Example Crystallographic Data for a Related Aminophosphonic Acid Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2778(2)
b (Å)10.1592(4)
c (Å)10.8460(4)
α (°)91.681(3)
β (°)102.741(3)
γ (°)101.624(3)
Volume (ų)763.84(5)

Note: The data presented is for an example compound, C14H22NO4P, and illustrates the type of information obtained from single crystal X-ray diffraction analysis. researchgate.net

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases of a bulk sample. libretexts.org The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. mdpi.com For this compound, PXRD would be used to confirm the phase purity of a synthesized batch, identify different polymorphs, and monitor phase transitions under different conditions. The experimental powder diffraction pattern can be compared with a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk sample's identity.

Table 4: Illustrative Powder X-ray Diffraction Data

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.67100
15.55.7145
20.84.2780
25.13.5465

Note: This table provides a hypothetical example of PXRD data to illustrate the format of the results.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the interaction of polarized light with chiral molecules. These methods are particularly useful for determining the absolute configuration and studying the conformational properties of enantiomerically pure compounds. For α-amino and α-hydroxyphosphonates, a chiroptical sensor has been used for the determination of their absolute stereochemistry. rsc.org The induced helicity of a host-guest complex is correlated to the chirality of the guest molecule, which can be read via circular dichroism. rsc.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule. For this compound, if it is chiral, CD spectroscopy could be used to confirm its enantiomeric purity and assign its absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Table 5: Hypothetical Chiroptical Spectroscopy Data (Circular Dichroism)

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
210+5.2
225-3.8
240+1.5

Note: The data in this table is hypothetical and illustrates the type of information obtained from a CD spectroscopy experiment.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of molecular geometry, bond characteristics, and electronic distributions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. researchgate.net It is particularly effective for optimizing molecular geometries and calculating electronic properties. For Amino(diethylamino)phosphinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict its most stable three-dimensional structure. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

Parameter Predicted Value
P=O Bond Length ~1.48 Å
P-N(amino) Bond Length ~1.67 Å
P-N(diethylamino) Bond Length ~1.65 Å
P-C Bond Length N/A
O-P-N(amino) Angle ~110°
O-P-N(diethylamino) Angle ~112°

Note: These values are illustrative and based on typical bond lengths and angles found in computationally studied aminophosphonic and phosphinic acid derivatives.

Furthermore, DFT is employed to determine crucial electronic properties by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Calculated Electronic Properties of this compound using DFT

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap (ΔE) 7.7 eV
Ionization Potential 6.5 eV

Note: These values are representative examples based on DFT studies of analogous aminophosphonic acids. researchgate.net

Ab Initio Methods for High-Accuracy Energy and Property Prediction

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and properties, albeit at a higher computational expense than DFT.

For molecules like this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate more precise energy values. For instance, studies on aminomethylphosphonic acid have utilized ab initio methods with various basis sets (e.g., STO-3G, 3-21G, 6-31G*) to determine its stability in different forms. usu.edu Such calculations are crucial for understanding reaction mechanisms and thermodynamic properties with a high degree of confidence.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of a molecule in a way that aligns with classical Lewis structures. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de

For this compound, NBO analysis can provide a detailed picture of the hybridization of the phosphorus, nitrogen, and oxygen atoms. It can also quantify the extent of electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. bohrium.com These delocalization interactions, often analyzed using second-order perturbation theory, are indicative of hyperconjugative effects that contribute to the molecule's stability. uni-muenchen.de For example, the interaction between a nitrogen lone pair (donor) and an adjacent P-O antibonding orbital (acceptor) can be quantified to understand the nature of the P-N bond.

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
LP (N-amino) σ* (P-O) ~ 5.2
LP (N-diethylamino) σ* (P-O) ~ 4.8
LP (O) σ* (P-N-amino) ~ 2.1

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from an NBO analysis, based on general principles of organophosphorus chemistry.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational dynamics and interactions of a molecule within a specific environment.

Conformational Dynamics in Solution and Different Media

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations (rotamers) of the molecule in a given medium, such as in a vacuum or in a solvent. rsc.org By analyzing the trajectory of the simulation, it is possible to identify the most stable conformations and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The study of conformational analysis helps in understanding the stability of different isomers by considering the spatial arrangement of substituents. lumenlearning.com

Solvent Effects on Molecular Structure and Tautomerism

The surrounding solvent can have a significant impact on the structure and properties of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding. tandfonline.com

For this compound, the polarity of the solvent is expected to influence its preferred conformation and potentially its tautomeric equilibrium. nih.gov Like other phosphinic acids, it may exist in equilibrium between a pentavalent phosphoryl form [R(R')P(=O)OH] and a trivalent phosphonous acid form [R(R')P-OH(OH)]. While the pentavalent form is generally more stable, the equilibrium can be affected by solvent polarity and the presence of electron-withdrawing or -donating groups. nih.gov More polar solvents tend to stabilize the more polar tautomer, which is typically the pentavalent form due to the polar P=O bond. nih.govmdpi.com MD simulations, often combined with quantum mechanical calculations (QM/MM), can be used to model this tautomeric equilibrium in different solvents and predict the relative stabilities of the tautomers. scispace.com

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the intricate details of chemical reactions, including the synthesis of this compound. By modeling the reaction pathways, it is possible to identify intermediates, transition states, and determine the factors controlling reaction outcomes.

The synthesis of α-aminophosphinic acids can often be achieved through a phospha-Mannich reaction, involving an amine, an aldehyde, and a phosphorus source like hypophosphorous acid. tandfonline.comrsc.org The mechanism of such multi-component reactions can be elucidated by mapping the potential energy surface (PES). youtube.com

A PES is a multidimensional plot that shows the potential energy of a system as a function of the geometric coordinates of its atoms. youtube.comresearchgate.net By calculating the energies of various molecular arrangements, a "map" of the reaction can be constructed. Key features of this map include:

Local Minima: Representing stable species such as reactants, intermediates, and products.

Saddle Points: Representing transition states—the highest energy point along the lowest energy path between a reactant and a product.

For the synthesis of this compound, PES mapping would allow researchers to investigate the sequence of bond formations, potential intermediates (such as iminium ions or P(III) tautomers of the acid), and the transition state structures for each elementary step. tandfonline.com This provides a detailed, step-by-step picture of how reactants are converted into the final product.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is determined by the energy difference between the reactants and the transition state on the potential energy surface. soton.ac.uk Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the geometries and energies of transition states and, consequently, the activation energies.

Once the activation energy is known, reaction rates can be predicted using transition state theory. A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. For example, in the synthesis of this compound, theoretical calculations could determine whether the reaction proceeds more readily through a concerted or a stepwise mechanism.

Table 1: Hypothetical Activation Energies for a Key Step in Aminophosphinic Acid Synthesis This table presents illustrative data based on typical computational studies of related reactions.

Computational Method Solvent Model Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Calculated Activation Energy (Ea) (kcal/mol)
B3LYP/6-31G(d) None (Gas Phase) 0.0 +25.4 25.4
B3LYP/6-31G(d) PCM (Water) 0.0 +18.7 18.7
M06-2X/6-311+G(d,p) None (Gas Phase) 0.0 +23.9 23.9

When a reaction can produce multiple stereoisomers, computational chemistry can be used to predict and explain the observed stereoselectivity. If this compound is synthesized using prochiral precursors, a chiral center can be formed at the α-carbon.

The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. The pathway with the lower activation energy will be faster and yield the major product. By modeling the transition states for the formation of the (R) and (S) enantiomers (or diastereomers in a chiral environment), their relative energies can be calculated. researchgate.net A larger energy difference between the transition states implies a higher degree of stereoselectivity. These calculations can rationalize the role of steric hindrance, electronic effects, or the influence of a chiral catalyst in directing the stereochemical outcome of the synthesis.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are highly effective at predicting spectroscopic properties, which is invaluable for structure verification and the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with considerable accuracy. nih.gov

The most common approach for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. rsc.org The process involves:

Optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP/6-311+G(2d,p)). rsc.org

Performing an NMR calculation on the optimized structure to compute the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to the shielding of a standard compound (like tetramethylsilane, TMS) to obtain the chemical shifts.

These predicted spectra can help assign experimental signals, distinguish between isomers, and understand how conformation and intermolecular interactions (like hydrogen bonding) influence the chemical shifts. nih.govnih.gov Similarly, the calculation of spin-spin coupling constants provides further structural information, particularly regarding dihedral angles and connectivity. nih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for an Analogous Aminophosphonate Moiety This table showcases the typical accuracy of computational NMR predictions by comparing calculated values for a related structure to experimental findings.

Nucleus Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Difference (ppm)
³¹P 24.5 25.2 -0.7
α-¹H 3.85 3.79 +0.06
N-¹H 5.70 5.61 +0.09

Theoretical Vibrational Frequencies and Intensities

The common practice for determining theoretical vibrational spectra involves quantum mechanical calculations, such as those based on Density Functional Theory (DFT). researchgate.netrsc.org These computational methods are used to predict the vibrational modes of a molecule, along with their corresponding frequencies and intensities. cardiff.ac.ukarxiv.org This information is crucial for interpreting experimental spectra and understanding the molecular structure and bonding. mdpi.com

Methodologies for such calculations are well-established, often employing hybrid functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. researchgate.netsemanticscholar.org The process typically involves optimizing the molecular geometry to find the lowest energy conformation, followed by the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) to determine the vibrational frequencies and modes. researchgate.netrsc.org The intensities of IR and Raman bands are calculated from the derivatives of the dipole moment and polarizability, respectively. arxiv.org

Despite the availability of these powerful computational tools and their widespread application to a variety of molecules, including other amino acids and phosphonic acids, specific studies presenting this data for this compound have not been identified. researchgate.netnih.gov Consequently, a data table of its theoretical vibrational frequencies and intensities cannot be compiled at this time. Further computational research would be required to generate these specific spectroscopic data.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of compounds like amino(diethylamino)phosphinic acid lies in controlling the stereochemistry at the phosphorus center. The development of efficient and highly selective methods for producing P-chiral molecules is a critical area for future research. nih.govrsc.org

Catalytic Asymmetric Synthesis: A significant leap forward would be the development of catalytic asymmetric methods for the synthesis of this compound. rsc.org This could involve the design of novel chiral catalysts, such as transition metal complexes or chiral phosphoric acids, that can facilitate enantioselective transformations. acs.orgbeilstein-journals.orgacs.orgnih.gov The goal is to achieve high yields and excellent enantioselectivity, moving beyond classical resolution techniques which are often less efficient. acs.org

Enzymatic Resolution: Biocatalysis offers a green and highly specific alternative for obtaining enantiomerically pure compounds. nih.gov Research into the use of enzymes, such as phosphotriesterases, for the kinetic resolution of racemic mixtures of this compound esters could provide a powerful tool for synthetic chemists. nih.govacs.org The identification or engineering of enzymes with high selectivity for one enantiomer would be a significant breakthrough. nih.govacs.org

Investigation of Advanced Reaction Mechanisms via Time-Resolved Spectroscopy

A detailed understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new reactions. Time-resolved spectroscopy offers the potential to directly observe transient intermediates and transition states, providing unparalleled insight into the dynamics of chemical transformations involving this compound.

Future research in this area should focus on employing techniques such as femtosecond transient absorption and time-resolved infrared spectroscopy. These methods can be used to study the intricate details of reactions, such as nucleophilic substitutions at the phosphorus center or additions to unsaturated systems. By combining experimental data with computational modeling, a comprehensive picture of the reaction pathways and energy landscapes can be constructed, leading to more rational and predictive chemical synthesis.

Exploration of Supramolecular Assemblies and Material Science Applications (Purely Chemical)

The inherent ability of phosphinic acids to participate in hydrogen bonding and coordinate to metal centers makes them attractive building blocks for the construction of supramolecular architectures and novel materials. The unique structural features of this compound, with its combination of P=O and P-N functionalities, offer diverse possibilities for designing materials with specific properties.

Crystal Engineering: Systematic studies on the co-crystallization of this compound with various organic molecules could lead to the formation of new crystalline materials with predictable structures and functionalities. This could include the development of porous materials for applications in gas storage or separation.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing this compound as a ligand in the synthesis of coordination polymers and MOFs is a promising avenue. The resulting materials could exhibit interesting magnetic, optical, or catalytic properties, driven by the specific coordination environment of the metal ions and the organic linker.

Self-Assembly in Solution: Investigating the self-assembly behavior of this compound and its derivatives in various solvents could reveal the formation of ordered structures such as micelles, vesicles, or gels. These self-assembled systems could have potential applications in areas like encapsulation and controlled release of guest molecules from a purely chemical standpoint.

Integration of Machine Learning for Retrosynthesis and Property Prediction

The application of machine learning and artificial intelligence is set to transform the landscape of chemical research. For a compound like this compound, these computational tools can significantly accelerate the discovery of new synthetic routes and the prediction of its properties.

Retrosynthesis: Machine learning algorithms can be trained on extensive reaction databases to propose novel and efficient retrosynthetic pathways for this compound and its analogues. This can help chemists to devise more creative and effective synthetic strategies.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of new derivatives of this compound. This would enable the virtual screening of large compound libraries to identify candidates with desired characteristics, such as specific solubility, stability, or reactivity, thereby streamlining the experimental workflow.

In-depth Studies on Phosphoryl Transfer in Synthetic Systems

Phosphoryl transfer is a fundamental process in chemistry. Detailed investigations into the phosphoryl transfer reactions of this compound in non-biological systems can provide valuable insights into its reactivity and the factors that govern the transfer of the phosphoryl group.

Future work should include detailed kinetic and mechanistic studies of phosphoryl transfer to a variety of nucleophiles under different reaction conditions. Understanding the influence of solvents, temperature, and catalysts on the reaction rate and mechanism will be crucial. Furthermore, exploring the use of metal ions or organocatalysts to control and accelerate these reactions could lead to the development of new and efficient phosphorylation agents for organic synthesis.

Advanced Spectroscopic Studies of Interactions with Chemical Ligands or Reagents

A comprehensive understanding of how this compound interacts with other molecules is essential for predicting its behavior in complex chemical environments. Advanced spectroscopic techniques can provide detailed information about these interactions at a molecular level.

Multinuclear NMR Spectroscopy: Advanced NMR techniques, including two-dimensional correlation experiments, can be employed to elucidate the structure and dynamics of complexes formed between this compound and various chemical species, such as metal ions or organic ligands, in solution.

Vibrational Spectroscopy: High-resolution infrared and Raman spectroscopy, coupled with computational modeling, can be used to probe the subtle changes in molecular vibrations upon interaction with other reagents. This can provide valuable information about the nature and strength of intermolecular forces, such as hydrogen bonding and coordination bonds.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for analyzing the purity and amino acid composition of Amino(diethylamino)phosphinic acid?

  • Methodology : Hydrolyze the compound using 6 N HCl at 110°C for 24 hours to break down the phosphinic acid backbone into constituent amino acids . Analyze the hydrolysate via high-performance liquid chromatography (HPLC) with pre- or post-column derivatization (e.g., using ninhydrin or o-phthalaldehyde) to enhance detection sensitivity. Quantify results against a calibrated amino acid standard solution, adjusting concentrations based on instrument sensitivity .

Q. How can researchers verify the identity of this compound during synthesis?

  • Methodology : Use 31P^{31}\text{P} NMR spectroscopy to confirm the presence of the phosphinic acid moiety, which typically exhibits a chemical shift between 25–35 ppm. Cross-validate with mass spectrometry (MS) for molecular weight confirmation and infrared (IR) spectroscopy to detect P=O and N-H stretching vibrations (~1200 cm1^{-1} and ~3300 cm1^{-1}, respectively) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.